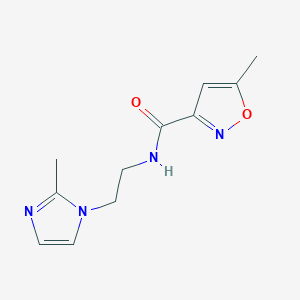

5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide

Description

5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 2-(2-methyl-1H-imidazol-1-yl)ethyl substituent. The compound’s molecular formula is C₁₁H₁₅N₄O₂, with a molecular weight of ~235.27 g/mol (calculated).

Properties

IUPAC Name |

5-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-8-7-10(14-17-8)11(16)13-4-6-15-5-3-12-9(15)2/h3,5,7H,4,6H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKDLGYYNNFYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C=CN=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method includes:

Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Formation of the Isoxazole Ring: Isoxazoles can be synthesized via the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine.

Coupling Reaction: The final step involves coupling the imidazole and isoxazole rings under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide. It has shown significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the compound's effectiveness against common pathogens.

- Findings : The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of this compound has also been a focus of research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells.

Case Study: Anticancer Evaluation

- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. It has been shown to modulate inflammatory responses in macrophages.

Case Study: Inflammation Model Study

- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls .

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 50 |

| IL-6 | 50 |

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The isoxazole ring can interact with various biological pathways, modulating their function. Together, these interactions contribute to the compound’s biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues

A. Xanthenone Derivatives ()

Compounds 11i–11m from are multicomponent heterocycles derived from 5-amino-3-methylisoxazole and carbonyl compounds. These derivatives incorporate a xanthenone core (a tricyclic system) with substituents such as methoxy, nitro, chloro, bromo, and chlorophenyl groups. For example:

- 11i: 5-methoxy-3,3-dimethyl-xanthenone substituent.

- 11j: 7-nitro-3,3-dimethyl-xanthenone.

- 11k–11m : Chlorophenyl and halogenated variants.

These compounds exhibit high melting points (210–242°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding, π-stacking) facilitated by their rigid, planar xanthenone systems .

B. Aryl-Substituted Isoxazolecarboxamide ()

The compound 3-Isoxazolecarboxamide,5-methyl-N-[2-methyl-6-(1-methylethyl)phenyl] (CAS 130403-03-1) shares the isoxazole-carboxamide backbone but substitutes the nitrogen with a bulky 2-methyl-6-isopropylphenyl group. Its molecular formula is C₁₅H₁₈N₂O₂ (MW: 258.32 g/mol), with a higher lipophilicity (XLogP3: 3.3) compared to the target compound due to the aromatic substituent .

Physicochemical Properties

*Estimated values based on structural analysis.

Key Observations:

Research Findings and Discussion

- Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between isoxazole-3-carboxylic acid and 2-(2-methylimidazol-1-yl)ethylamine. In contrast, xanthenone derivatives are synthesized via multicomponent reactions, enabling structural diversity .

Biological Activity

5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNO, with a molecular weight of 234.25 g/mol. Its structure features an isoxazole ring fused with an imidazole moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1286724-34-2 |

| Molecular Formula | CHNO |

| Molecular Weight | 234.25 g/mol |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in crucial biological pathways. Notably, compounds with isoxazole and imidazole rings have been shown to exhibit:

Case Studies and Research Findings

Several studies highlight the biological activities associated with compounds structurally related to this compound:

- Anticancer Activity : A study investigated oxazolo[5,4-d]pyrimidines, which share structural similarities with isoxazoles, revealing significant cytotoxic effects against colorectal cancer cell lines (HT29) with a CC50 of 58.4 µM . This suggests that similar mechanisms may be at play for the compound .

- Inhibition of Kinases : Research indicates that certain isoxazole derivatives act as inhibitors of various kinases such as VEGFRs and JAKs, which are pivotal in cancer progression and inflammation . These findings imply that this compound may possess similar inhibitory properties.

- Immunomodulatory Effects : Isoxazole derivatives have been noted for their immunosuppressive activities, which can be beneficial in treating autoimmune diseases or preventing transplant rejection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.